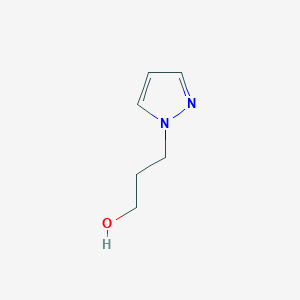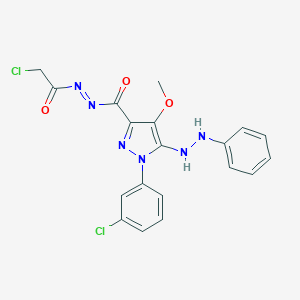
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide, also known as CIC-3, is a pyrazole derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to cell death and has been studied for its potential use in cancer treatment.
Biochemical and Physiological Effects:
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have anti-inflammatory effects by reducing the production of prostaglandins. It has also been shown to have anti-tumor effects by inhibiting the activity of topoisomerase II. In addition, N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments include its potential therapeutic applications, its anti-inflammatory, anti-tumor, and anti-microbial properties, and its ability to inhibit the activity of COX-2 and topoisomerase II. The limitations of using N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments include its potential toxicity and its limited solubility in water.
Orientations Futures
For the study of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide include further investigation of its potential therapeutic applications, including its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additional studies could also focus on the development of more soluble forms of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide and the optimization of its pharmacokinetic properties. Finally, future studies could investigate the potential use of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorobenzaldehyde hydrazone. The resulting hydrazone is then reacted with 2-chloroacetyl chloride to form N-(2-chloroacetyl)imino-1-(3-chlorophenyl) hydrazone. This compound is then reacted with 4-methoxy-5-phenylhydrazinyl pyrazole-3-carboxylic acid to form N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide.
Applications De Recherche Scientifique
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
172701-65-4 |
|---|---|
Nom du produit |
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide |
Formule moléculaire |
C19H16Cl2N6O3 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
N'-(2-chloroacetyl)-1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C19H16Cl2N6O3/c1-30-17-16(19(29)25-23-15(28)11-20)26-27(14-9-5-6-12(21)10-14)18(17)24-22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,23,28)(H,25,29) |
Clé InChI |
WYUSZGPETHIJNO-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(N(N=C1C(=O)N=NC(=O)CCl)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=O)CCl)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
SMILES canonique |
COC1=C(N(N=C1C(=O)N=NC(=O)CCl)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
Synonymes |
(NE)-N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylh ydrazinyl)pyrazole-3-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



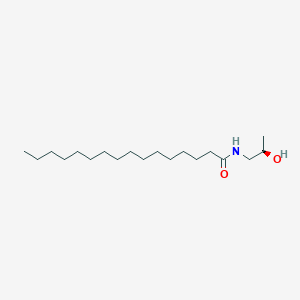

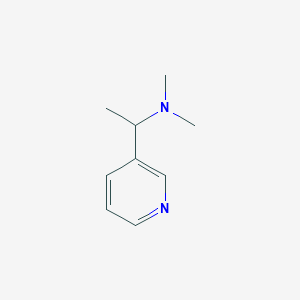

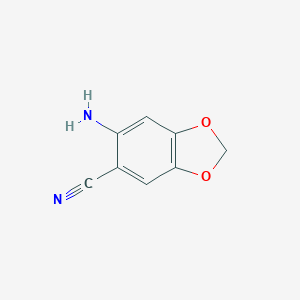
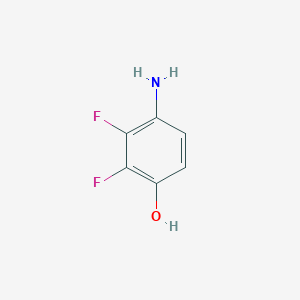
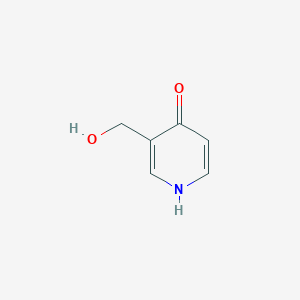
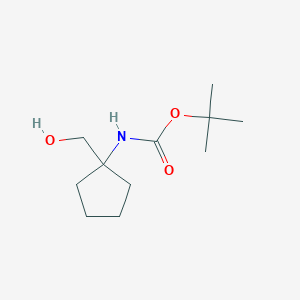
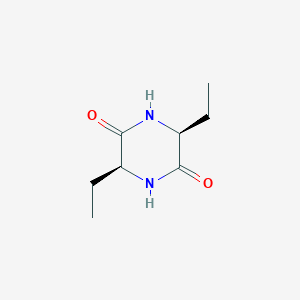

![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
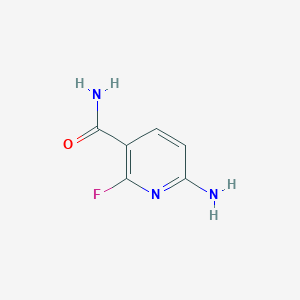
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
